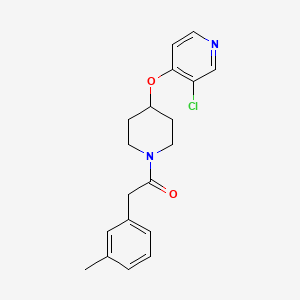

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-14-3-2-4-15(11-14)12-19(23)22-9-6-16(7-10-22)24-18-5-8-21-13-17(18)20/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYENGRZOTPFWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.

Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

Coupling Reaction: The chloropyridine intermediate is coupled with the piperidine derivative under basic conditions to form the desired product.

Final Product Formation: The tolyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It could modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone, the following table compares its structural and functional attributes with analogous piperidine-ethanone derivatives (Table 1).

Table 1: Key Comparisons with Analogous Compounds

Structural and Functional Insights

- Target vs. Radioligand Analog ([18F]3) : The target compound lacks the [18F]fluoroethoxy group, which limits its utility in imaging but may improve metabolic stability. The m-tolyl group likely enhances lipophilicity compared to [18F]3’s polar fluoroethoxy chain.

- Target vs. However, the absence of a hydroxyl group (as in the pyrimidine derivative) may lower solubility.

- Target vs. Benzodiazepine Analog: The benzodiazepine hybrid exhibits stronger CNS penetration due to its fused ring system. The target’s m-tolyl group may offer a balance between lipophilicity and specificity for non-GABA targets.

- Target vs. Aminomethyl Derivatives: The aminomethyl analogs (e.g., AB6072) lack aromatic substituents, resulting in lower receptor affinity but higher solubility. The target’s 3-chloropyridinyloxy group likely enhances binding to kinase or neurotransmitter targets.

Research Findings and Implications

- Kinase Inhibition Potential: The 3-chloropyridinyloxy group is structurally analogous to inhibitors of tyrosine kinases (e.g., c-Met), suggesting the target compound may share this activity.

- Metabolic Stability : The m-tolyl group may reduce oxidative metabolism compared to phenyl or hydroxylated analogs, as seen in pyrimidine derivatives.

Biologische Aktivität

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloropyridinyl moiety and a piperidinyl group, suggest potential therapeutic applications, particularly in neuropharmacology and other areas related to neurotransmitter systems.

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.84 g/mol

- Structural Characteristics : The compound features a piperidine ring, a chloropyridine moiety, and an ethanone framework that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Receptor Binding : The compound shows potential in binding to neurotransmitter receptors, which may influence neurochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmission.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

1. Neuropharmacological Effects

Studies have demonstrated that this compound may affect neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. Its interaction with cholinergic pathways suggests possible applications in treating conditions like Alzheimer's disease.

3. Anticancer Potential

Similar compounds have been investigated for their anticancer properties. The structural characteristics of this compound suggest potential efficacy against certain cancer cell lines through mechanisms such as apoptosis induction.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential anticancer properties | |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Similar structural components; varied substituents | |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties; potential therapeutic applications |

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

- Preparation of Chloropyridine Intermediate : Chlorination of pyridine derivatives.

- Formation of Piperidine Derivative : Nucleophilic substitution reactions under basic conditions.

- Final Coupling Reaction : Reaction with m-tolyl ethanone to yield the target compound.

This compound serves as a valuable building block for further research in drug development and biochemical assays targeting specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.